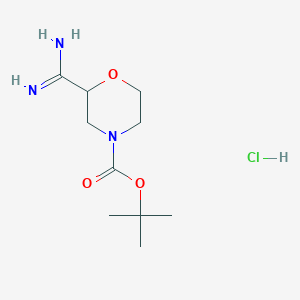

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride

Description

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19N3O3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring and a carbamimidoyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWULBMYOPZNOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225143-97-3 | |

| Record name | tert-butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-(diaminomethylene)morpholine-4-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they are believed to include signal transduction and metabolic pathways .

Comparison with Similar Compounds

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride can be compared with similar compounds, such as tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride and other morpholine derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific carbamimidoyl group, which imparts distinct reactivity and biological activity .

Similar compounds include:

- tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride

- Morpholine derivatives with various substituents .

Biological Activity

Tert-butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- SMILES : CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N

- Molecular Weight : 229.14 g/mol

The compound features a morpholine ring and a carbamimidoyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer's disease.

- Inhibition of β-secretase : The compound has shown potential in inhibiting β-secretase, an enzyme critical for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease.

- Acetylcholinesterase Inhibition : It may also inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against Aβ-induced cytotoxicity in astrocyte cultures. The compound reduced the levels of inflammatory cytokines and oxidative stress markers, suggesting a neuroprotective role.

| Study Type | Result Summary |

|---|---|

| Cytotoxicity Assay | Reduced astrocyte death by approximately 20% |

| Cytokine Levels | Decreased TNF-α production; IL-6 levels unchanged |

| Oxidative Stress | Lower malondialdehyde (MDA) levels compared to control |

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's disease have shown that while the compound reduces Aβ levels, its efficacy is less pronounced compared to established treatments like galantamine.

| Parameter | Scopolamine Group | M4 Treatment Group | Galantamine Group |

|---|---|---|---|

| Aβ Levels | Increased | Decreased (not significant) | Significantly decreased |

| β-secretase Activity | Increased | Decreased (not significant) | Significantly decreased |

Case Studies

A notable case study involved the administration of this compound in a rat model. The study aimed to evaluate the compound's potential in mitigating cognitive decline associated with Alzheimer's disease. Results indicated that while there was some reduction in Aβ levels, it did not reach statistical significance when compared to controls treated with galantamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.